1,4-Anhydro-D-xylitol

Glycosidase Inhibition α-Amylase Diabetes Therapeutics

1,4-Anhydro-D-xylitol features a rigid 1,4-anhydro bicyclic scaffold that locks stereochemistry, enabling precise diastereofacial selectivity unattainable with flexible polyols such as linear xylitol or 1,5-anhydro analogs. It is the essential chiral precursor for constructing sulfonium-ion heteroanalogues of salacinol—potent α-amylase inhibitors with Ki values of 55–109 µM—and the sole source for generating all positional isomers of methylated, acetylated, and benzoylated derivatives required as authentic standards in the polysaccharide reductive-cleavage method. Its defined conformation also supports chiral auxiliary applications and is under investigation as a low-toxicity DMSO alternative for cryopreservation. Procure to access this unique conformational rigidity for stereoselective synthesis.

Molecular Formula C5H12O5
Molecular Weight 152.15 g/mol
CAS No. 488-81-3
Cat. No. B610474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Anhydro-D-xylitol
CAS488-81-3
SynonymsRibitol, Adonitol, NSC 16868
Molecular FormulaC5H12O5
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
InChIKeyHEBKCHPVOIAQTA-NGQZWQHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Anhydro-D-xylitol (CAS 488-81-3) Procurement Guide for Advanced Synthesis and Biochemical Applications


1,4-Anhydro-D-xylitol (CAS 488-81-3; also 53448-53-6) is a five-carbon cyclic anhydro sugar alcohol derived from D-xylitol via intramolecular dehydration [1]. It features a rigid tetrahydrofuran ring and serves as a versatile chiral building block in organic synthesis, particularly as a precursor for glycosidase inhibitor development . Its unique conformation and reactivity profile distinguish it from linear xylitol and other anhydro sugar alcohols .

Why 1,4-Anhydro-D-xylitol Cannot Be Substituted by Linear Xylitol or Other Anhydro Sugars


Linear xylitol and alternative anhydro sugars (e.g., 1,5-anhydro-D-xylitol, 1,4-anhydro-D-glucitol) lack the specific conformational rigidity and stereoelectronic properties required for successful heteroanalogue synthesis and chiral auxiliary applications [1]. 1,4-Anhydro-D-xylitol's unique 1,4-anhydro bridge locks the molecule into a rigid bicyclic scaffold, enabling precise stereocontrol during nucleophilic attack and facilitating the generation of defined positional isomers—a capability not shared by its more flexible counterparts [2].

Quantitative Differentiation of 1,4-Anhydro-D-xylitol Versus Closest Analogs and Alternatives


Glycosidase Inhibitor Potency: 1,4-Anhydro-D-xylitol Heteroanalogue (Sulfonium Ion 8) vs. Ammonium Analogue (9) and Salacinol

The sulfonium heteroanalogue of 1,4-anhydro-D-xylitol (compound 8) demonstrates potent, quantifiable inhibition of barley and porcine α-amylases, whereas the ammonium analogue (9) shows no significant inhibition, highlighting the critical role of the sulfur heteroatom [1].

Glycosidase Inhibition α-Amylase Diabetes Therapeutics

α-Amylase Inhibition: 1,4-Anhydro-D-xylitol Heteroanalogue (8) vs. Linear Xylitol

While the 1,4-anhydro-D-xylitol-derived sulfonium ion 8 inhibits porcine pancreatic α-amylase with a Ki of 55 ± 5 µM, linear xylitol itself exhibits an IC50 of 1364.04 mM against the same enzyme, a difference of over 24,000-fold in potency [1][2].

Glycosidase Inhibition α-Amylase Antidiabetic

Synthetic Yield and Efficiency: 1,4-Anhydro-D-xylitol vs. Alternative Anhydro Sugars

Microwave-assisted dehydration of xylitol yields 85% of 1,4-anhydro-D-xylitol in just 15 minutes at 180°C using H2SO4 as a catalyst in a water/dioxane mixture [1]. In contrast, alternative anhydro sugars like 1,4-anhydro-D-glucitol require multi-step syntheses with significantly lower overall yields and longer reaction times .

Organic Synthesis Dehydration Green Chemistry

Cryoprotectant Activity: 1,4-Anhydro-D-xylitol vs. DMSO and Glycerol

1,4-Anhydro-D-xylitol has been investigated as a cryoprotectant for biological samples, with studies indicating it may offer lower cytotoxicity than DMSO at comparable concentrations, though quantitative head-to-head data remain limited .

Cryopreservation Cell Viability Biobanking

High-Value Application Scenarios for 1,4-Anhydro-D-xylitol in Academic and Industrial Research


Synthesis of Potent Glycosidase Inhibitors for Type 2 Diabetes Research

1,4-Anhydro-D-xylitol serves as the essential chiral building block for constructing sulfur-containing heteroanalogues of salacinol, which inhibit α-amylases with Ki values in the low-micromolar range (55–109 µM) [1]. Researchers developing novel antidiabetic agents should procure this compound to access the sulfonium ion scaffold, as alternative anhydro sugars do not yield active inhibitors [1].

Generation of Positional Isomer Libraries for Carbohydrate Analysis Standards

1,4-Anhydro-D-xylitol is the sole precursor for synthesizing all positional isomers of methylated and acetylated or benzoylated derivatives, which are indispensable authentic standards for the reductive-cleavage method in polysaccharide structure determination [2]. No other anhydro sugar provides access to this complete isomer set.

Asymmetric Synthesis and Chiral Auxiliary Applications

The rigid bicyclic framework of 1,4-anhydro-D-xylitol makes it a valuable chiral auxiliary for stereoselective transformations . Its defined stereochemistry and conformational lock enable predictable diastereofacial selectivity in nucleophilic additions, a property not shared by flexible polyols like xylitol or 1,5-anhydro-D-xylitol .

Exploratory Cryopreservation and Biobanking Studies

1,4-Anhydro-D-xylitol is under investigation as a potentially less toxic alternative to DMSO for cryopreserving biological samples . While quantitative efficacy data are still emerging, its favorable safety profile and sugar alcohol backbone make it a candidate for optimizing cell and tissue banking protocols where DMSO cytotoxicity is problematic.

Technical Documentation Hub

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45 linked technical documents
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